molecular formula C12H11F2N3O3S B2613446 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1210769-21-3

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2613446
CAS No.: 1210769-21-3
M. Wt: 315.29
InChI Key: WCSJRBRLGRIIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11F2N3O3S and its molecular weight is 315.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the synthesis of sulfonamide compounds with complex heterocyclic structures reveals significant antimicrobial activities. For example, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been demonstrated, with these compounds evaluated for their antimicrobial efficacy against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This indicates a potential application of related sulfonamide compounds in developing new antimicrobial agents.

Anticancer Activity

The development of novel pyridazinone derivatives bearing benzenesulfonamide moiety showcases significant anticancer activity against a variety of human cancer cell lines. One derivative showed remarkable activity against leukemia and non-small cell lung cancer, highlighting the therapeutic potential of sulfonamide compounds in cancer treatment (Rathish et al., 2012).

Diagnostic and Therapeutic Applications

Sulfonamide derivatives have also been explored for their diagnostic and therapeutic applications, particularly in imaging and treatment of diseases. Complexes containing sulfonamide groups with pH-responsive relaxivity offer insights into the development of contrast agents for magnetic resonance imaging (MRI), aiding in disease diagnosis and monitoring (Uzal-Varela et al., 2020).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, sulfonamide compounds have been utilized as ligands in catalytic processes, demonstrating the versatility of these compounds in facilitating various chemical transformations. For instance, base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts showcases the application of sulfonamide derivatives in catalysis, providing a green and efficient method for hydrogenation reactions (Ruff et al., 2016).

Properties

IUPAC Name

2,6-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3S/c13-9-3-1-4-10(14)12(9)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSJRBRLGRIIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.